4-(3-METHOXYBENZENESULFONAMIDO)BENZOIC ACID
Description
Properties
IUPAC Name |
4-[(3-methoxyphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-20-12-3-2-4-13(9-12)21(18,19)15-11-7-5-10(6-8-11)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDWDBVNODEDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxybenzenesulfonamido)benzoic acid typically involves the reaction of 3-methoxybenzenesulfonyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxybenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions
Major Products Formed
Oxidation: Formation of 4-(3-hydroxybenzenesulfonamido)benzoic acid.
Reduction: Formation of 4-(3-methoxybenzenesulfonamido)benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
Synthetic Route Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 3-methoxybenzenesulfonyl chloride + 4-aminobenzoic acid | Room temperature, base (triethylamine) | 4-(3-Methoxybenzenesulfonamido)benzoic acid |
| 2 | Purification (e.g., recrystallization) | Varies | Pure compound |
Biological Activities
The compound exhibits several biological activities, primarily attributed to its sulfonamide structure. These include:
- Antibacterial Activity : Sulfonamides are known to inhibit bacterial folate synthesis, making this compound potentially effective against various bacterial strains. In vitro studies have shown significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Research indicates that derivatives of sulfonamides can exhibit anti-inflammatory properties, which may be beneficial in treating conditions like arthritis. The mechanism is believed to involve the inhibition of inflammatory mediators.
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on carbonic anhydrase enzymes, specifically targeting carbonic anhydrase IX with notable selectivity. This selectivity allows for potential applications in cancer therapy, particularly in targeting tumor cells while sparing normal tissues .
Pharmacological Insights
The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. Its interaction with sodium ion channels indicates potential applications in local anesthetic formulations, where it can block nerve impulse conduction without affecting consciousness.
Case Studies
- Antimicrobial Efficacy : A study highlighted the antimicrobial properties of various sulfonamide derivatives, including this compound. The compound demonstrated effective inhibition at concentrations as low as 50 µg/mL against S. aureus, showcasing its potential as an antibiotic agent .
- Cancer Research : In cellular assays, the compound induced apoptosis in MDA-MB-231 breast cancer cells, evidenced by a significant increase in annexin V-FITC positive cells. This suggests its potential role in cancer therapeutics targeting specific tumor types .
Mechanism of Action
The mechanism of action of 4-(3-methoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their growth inhibition or death .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural similarities with other benzoic acid derivatives modified with sulfonamide, phenoxy, or halogenated groups. Key differences lie in the substituents’ electronic and steric effects, which influence physical and chemical properties. Below is a comparative analysis of selected analogs:
Table 1: Comparison of 4-(3-Methoxybenzenesulfonamido)Benzoic Acid with Analogous Compounds
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | pKa (Predicted) | Key Features |
|---|---|---|---|---|---|---|
| 4-Hydroxybenzoic acid | -OH at 4-position | C₇H₆O₃ | 138.12 | 213–215 | ~4.5 | Parent compound; high crystallinity |
| 4-(4-Fluorophenoxy)benzoic acid | -O-(4-Fluorophenyl) at 4-position | C₁₃H₉FO₃ | 232.21 | 171–175 | N/A | Enhanced lipophilicity due to fluorine |
| 4-(Chlorosulfonyl)benzoic acid | -SO₂Cl at 4-position | C₇H₅ClO₄S | 220.63 | 230 | N/A | Reactive sulfonyl chloride group |
| 4-[(4-Chloro-3-nitrophenyl)sulfonamido]-2-hydroxybenzoic acid | -SO₂NH-(4-Cl-3-NO₂Ph) at 4-position; -OH at 2-position | C₁₃H₉ClN₂O₇S | 372.74 | N/A | 2.77 | Strong electron-withdrawing groups increase acidity |
Physical and Chemical Properties
- Melting Points : The methoxy group in the target compound may lower melting points compared to 4-hydroxybenzoic acid (213–215°C) due to reduced hydrogen bonding. However, sulfonamide analogs like 4-(chlorosulfonyl)benzoic acid exhibit higher melting points (~230°C) due to strong intermolecular interactions .
- Acidity : The sulfonamide group and electron-withdrawing substituents significantly lower pKa values. For example, 4-[(4-chloro-3-nitrophenyl)sulfonamido]-2-hydroxybenzoic acid has a pKa of 2.77, compared to ~4.5 for 4-hydroxybenzoic acid . The methoxy group in the target compound may slightly raise pKa relative to nitro or chloro analogs due to its electron-donating nature.
- Solubility: Sulfonamide groups generally enhance water solubility via hydrogen bonding, but bulky substituents (e.g., fluorophenoxy) may counteract this by increasing hydrophobicity .
Crystallographic and Computational Insights
Crystallographic software such as SHELXL and SIR97 are critical for determining the molecular conformations of sulfonamide-benzoic acid derivatives. These tools aid in analyzing hydrogen-bonding networks and crystal packing, which are essential for understanding stability and reactivity.
Biological Activity
4-(3-Methoxybenzenesulfonamido)benzoic acid, also known by its CAS number 708295-61-8, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound's structure and functional groups suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound includes a benzoic acid moiety linked to a sulfonamide group, which is further substituted with a methoxyphenyl group. This configuration contributes to its solubility and reactivity, influencing its biological activity.
The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition leads to antibacterial effects, as bacteria are unable to synthesize folate necessary for DNA synthesis and cell division. Additionally, the compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives possess significant antimicrobial properties. For instance, studies have shown that this compound exhibits activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
2. Anticancer Potential
Recent investigations into the anticancer properties of related compounds have revealed promising results. A study on similar benzoyltaurinamide derivatives indicated that methoxyphenyl substitutions enhanced cytotoxicity against cancer cell lines, suggesting that this compound may also exhibit selective cytotoxic effects against tumor cells . The mechanism involves the induction of apoptosis through the intrinsic pathway, characterized by the upregulation of pro-apoptotic factors such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2 .
3. Anti-inflammatory Effects
Sulfonamide compounds are known to have anti-inflammatory properties. The potential mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in inflammatory processes. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Study on Anticancer Activity
A study conducted on benzoyltaurinamide derivatives found that compounds with methoxy substitutions showed significant cytotoxicity against several cancer cell lines including MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). The most potent derivative exhibited an IC50 value of 1.2 µM against PANC-1 cells, indicating strong potential for further development .
Q & A
Q. What are the key synthetic strategies for preparing 4-(3-methoxybenzenesulfonamido)benzoic acid?
- Methodology :
- Sulfonamide Coupling : React 3-methoxybenzenesulfonyl chloride with 4-aminobenzoic acid under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage. Monitor reaction progress via TLC and purify via recrystallization or column chromatography .
- Protection-Deprotection : Protect the carboxylic acid group of 4-aminobenzoic acid using tert-butyl esters to avoid side reactions during sulfonylation. Deprotect post-synthesis using trifluoroacetic acid .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the sulfonamide linkage (δ ~10-11 ppm for NH) and methoxy group (δ ~3.8 ppm). Compare chemical shifts to similar benzoic acid derivatives .
- Infrared (IR) Spectroscopy : Identify characteristic peaks for sulfonamide (S=O stretching at ~1350-1150 cm) and carboxylic acid (O-H stretch at ~2500-3300 cm) .
- X-ray Crystallography : Resolve the crystal structure using programs like SHELXL or WinGX to confirm bond lengths and angles, particularly the torsion angles between the methoxy and sulfonamide groups .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or low resolution) be addressed during structure determination?
- Data Collection : Use high-intensity synchrotron radiation to improve data quality. For twinned crystals, apply the TwinRotMat algorithm in SHELXL to refine twin laws .
- Refinement Strategies : Employ restraints for flexible groups (e.g., methoxy or sulfonamide moieties) and validate using R-factor convergence and residual density maps .
Q. What computational methods elucidate electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculate electron localization function (ELF) maps to analyze sulfonamide resonance and charge distribution. Compare with experimental X-ray data to validate bond polarization .
- Molecular Dynamics (MD) : Simulate solvation effects in biological systems (e.g., enzyme binding pockets) to predict interactions with targets like cyclooxygenase-2 (COX-2) .
Q. How can researchers investigate the compound’s biological activity against inflammatory targets?
- In Vitro Assays :
- IL-6 Inhibition : Treat LPS-stimulated macrophages and quantify IL-6 secretion via ELISA. Compare with controls and reference inhibitors (e.g., 4-(4-(3-adamantan-1-ylureido)cyclohexyloxy)benzoic acid) .
- Enzyme Kinetics : Perform competitive inhibition assays with tyrosinase or COX-2, using benzoic acid derivatives as competitive inhibitors. Calculate values .
- Structure-Activity Relationships (SAR) : Modify the methoxy or sulfonamide groups and correlate changes with activity trends .
Methodological Considerations
Q. How to resolve contradictions in biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
